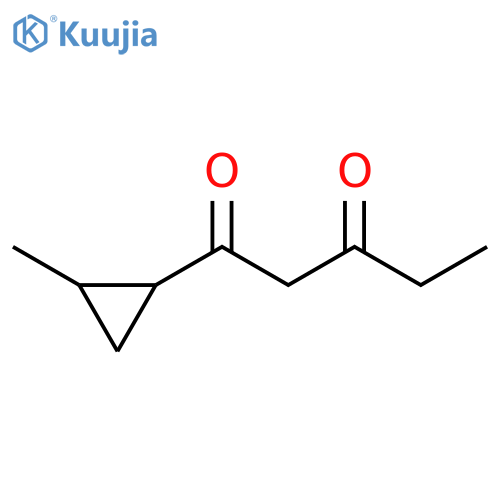Cas no 1936710-96-1 (1-(2-Methylcyclopropyl)pentane-1,3-dione)

1-(2-Methylcyclopropyl)pentane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1,3-Pentanedione, 1-(2-methylcyclopropyl)-
- 1-(2-Methylcyclopropyl)pentane-1,3-dione
-
- インチ: 1S/C9H14O2/c1-3-7(10)5-9(11)8-4-6(8)2/h6,8H,3-5H2,1-2H3
- InChIKey: FXRSYOXFPDKZAQ-UHFFFAOYSA-N
- ほほえんだ: C(C1CC1C)(=O)CC(=O)CC
じっけんとくせい
- 密度みつど: 1.020±0.06 g/cm3(Predicted)
- ふってん: 227.3±13.0 °C(Predicted)
- 酸性度係数(pKa): 9.98±0.40(Predicted)
1-(2-Methylcyclopropyl)pentane-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127473-0.05g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1127473-0.25g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1127473-5.0g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-1127473-5g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 95% | 5g |
$2443.0 | 2023-10-26 | |
| Enamine | EN300-1127473-0.5g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1127473-10.0g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 10g |
$4667.0 | 2023-05-23 | ||
| Enamine | EN300-1127473-0.1g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1127473-2.5g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1127473-10g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 95% | 10g |
$3622.0 | 2023-10-26 | |
| Enamine | EN300-1127473-1.0g |
1-(2-methylcyclopropyl)pentane-1,3-dione |
1936710-96-1 | 1g |
$1086.0 | 2023-05-23 |
1-(2-Methylcyclopropyl)pentane-1,3-dione 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
1-(2-Methylcyclopropyl)pentane-1,3-dioneに関する追加情報
Comprehensive Guide to 1-(2-Methylcyclopropyl)pentane-1,3-dione (CAS No. 1936710-96-1): Properties, Applications, and Industry Insights
1-(2-Methylcyclopropyl)pentane-1,3-dione (CAS No. 1936710-96-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique cyclopropyl and dione structural motifs. This β-diketone derivative exhibits remarkable stability and reactivity, making it a valuable intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition pathways, while material scientists investigate its role in coordination chemistry for metal-organic frameworks (MOFs).
The compound's 2-methylcyclopropyl substituent introduces steric effects that influence its tautomeric equilibrium, a hot topic in computational chemistry discussions. Recent studies (2023-2024) highlight its utility in developing bioactive compounds with improved metabolic stability—a key concern addressed in modern medicinal chemistry optimization. Industry reports indicate growing demand for such structurally diverse building blocks, especially with the rise of fragment-based drug design (FBDD) approaches.
From a synthetic perspective, 1-(2-Methylcyclopropyl)pentane-1,3-dione demonstrates fascinating reactivity patterns. Its 1,3-dicarbonyl moiety allows for selective functionalization at either the α- or γ-positions, enabling the creation of diverse heterocyclic systems. This aligns with current trends in green chemistry, as researchers develop more atom-economical methods for its derivatization. Patent analyses reveal its incorporation in novel crop protection agents, where its lipophilicity profile enhances systemic movement in plants.
Analytical characterization of CAS No. 1936710-96-1 presents interesting challenges due to its tautomeric forms. Advanced techniques like dynamic NMR and mass spectrometry are employed to study its behavior in different solvents—a subject frequently queried in scientific forums. The compound's logP value and hydrogen-bonding capacity make it particularly relevant for ADMET prediction studies, a major focus area in preclinical research.
Emerging applications include its use as a ligand in asymmetric catalysis, where the methylcyclopropyl group induces chiral environments. This connects to the broader pharmaceutical industry's push toward stereoselective synthesis. Safety data sheets emphasize standard organic compound handling procedures, with no significant environmental concerns reported—making it compliant with REACH regulations and suitable for global supply chains.
Market intelligence suggests increasing procurement of 1936710-96-1 by contract research organizations (CROs) working on kinase inhibitor projects. Its structural features resemble those found in several clinical candidate molecules, particularly in oncology and inflammation therapeutic areas. The compound's thermal stability (confirmed by DSC studies) also makes it attractive for high-temperature reactions in process chemistry.
Future research directions may explore its photophysical properties for material science applications, given the growing interest in organic electronic materials. The keto-enol tautomerism of this dione system could potentially be exploited in designing molecular switches—a cutting-edge nanotechnology application. As synthetic methodologies advance, we anticipate broader adoption of this versatile building block across multiple life science disciplines.
1936710-96-1 (1-(2-Methylcyclopropyl)pentane-1,3-dione) 関連製品
- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)
- 2034339-72-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)
- 2166978-69-2(1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)
- 1613190-16-1((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one)
- 1638744-03-2((3S)-3-fluoropiperidin-4-one;hydrochloride)
- 723257-51-0(N-(3-hydroxy-4-methylphenyl)-2-furamide)
- 1805253-36-4(3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine)
- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)
- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)